(S)-3-Amino-4-hydroxybutanoic acid

Anticonvulsant Epilepsy Stereoselectivity

This (3S)-enantiomer of GABOB is required for reproducible stereoselective studies. Unlike the (R)-enantiomer, (S)-GABOB reliably crosses the blood-brain barrier and abolishes epileptiform activity in vivo. As an enantiopure building block, it eliminates chiral resolution steps in asymmetric synthesis. Choose this enantiomer to ensure valid GABAergic pharmacology and anticonvulsant research.

Molecular Formula C4H9NO3
Molecular Weight 119.12 g/mol
CAS No. 16504-57-7
Cat. No. B555628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-4-hydroxybutanoic acid
CAS16504-57-7
Molecular FormulaC4H9NO3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC(C(CO)N)C(=O)O
InChIInChI=1S/C4H9NO3/c5-3(2-6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1
InChIKeyBUZICZZQJDLXJN-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Overview: (S)-3-Amino-4-hydroxybutanoic acid (CAS 16504-57-7) as a Stereochemically Defined GABOB Enantiomer


(S)-3-Amino-4-hydroxybutanoic acid (CAS 16504-57-7), also known as D-β-homoserine or d-GABOB, is the (3S)-enantiomer of the endogenous neurotransmitter analogue γ-amino-β-hydroxybutyric acid (GABOB) [1]. This chiral β-amino acid and serine derivative is distinguished from its (3R)-enantiomer (CAS 16504-56-6, l-GABOB) and racemic mixtures by its stereospecific interaction with GABA receptors and differential in vivo pharmacokinetics . As a research-grade chiral intermediate and pharmacological probe, its utility is contingent upon maintaining high enantiomeric purity to ensure reproducible stereoselective biological outcomes.

Why Generic Substitution Fails: Enantiomer-Dependent Pharmacology and Pharmacokinetics of (S)-3-Amino-4-hydroxybutanoic acid


The pharmacological activity and in vivo distribution of GABOB are profoundly stereoselective, precluding the interchangeable use of racemic GABOB or the (3R)-enantiomer in research settings where precise mechanistic or therapeutic outcomes are sought [1]. While both enantiomers share the same molecular formula (C4H9NO3, MW 119.12), they exhibit divergent central nervous system (CNS) penetration, anticonvulsant potency, and receptor agonism profiles [2]. Substituting (S)-3-Amino-4-hydroxybutanoic acid with its enantiomer or racemate introduces uncontrolled variables in experimental models, potentially confounding results in studies of epileptogenesis, GABAergic neurotransmission, and chiral drug development.

Product-Specific Quantitative Evidence Guide: (S)-3-Amino-4-hydroxybutanoic acid versus Closest Analogs


Anticonvulsant Efficacy: (S)-GABOB Demonstrates Twofold Greater Potency than (R)-GABOB in Feline Epileptogenic Focus Model

In a direct head-to-head comparison, the (S)-enantiomer (d-GABOB) exhibited significantly superior anticonvulsant activity compared to the (R)-enantiomer (l-GABOB) in a penicillin-induced epileptogenic focus model in the cat cerebral cortex [1]. The (S)-enantiomer reduced spike counts to nearly undetectable levels, whereas the (R)-enantiomer showed only a weak effect. This stereoselective efficacy is a critical differentiator for research applications requiring maximal GABAergic modulation.

Anticonvulsant Epilepsy Stereoselectivity

Brain Penetration: (S)-GABOB Penetrates the Blood-Brain Barrier Significantly More than (R)-GABOB

A head-to-head mouse study using ^14C-labeled enantiomers demonstrated that (S)-GABOB (d-GABOB) penetrates the brain to a significantly greater extent than (R)-GABOB (l-GABOB) following intraperitoneal administration [1]. This differential CNS distribution is a key determinant of in vivo neurological activity and is critical for studies requiring reliable brain exposure.

Blood-Brain Barrier Pharmacokinetics Neuropharmacology

GABA Receptor Pharmacology: (S)-GABOB Acts as a Full Agonist at ρ1 Subunit-Containing Receptors

(S)-GABOB has been characterized as an endogenous ligand that behaves as a full agonist at the human recombinant GABA_C ρ1 wild-type receptor, with an EC50 value of 44.8 mM reported for this interaction [1]. This receptor subtype specificity distinguishes it from GABA itself, which exhibits EC50 values in the low micromolar range at synaptic GABAA receptors (e.g., EC50 = 45 μM at α1β3γ2L [2]) and nanomolar potency at extrasynaptic δ-containing receptors. The compound's distinct efficacy profile at GABA_C (now classified as GABA_A-ρ) receptors positions it as a specialized probe for dissecting the contributions of these receptor populations.

GABA Receptor Agonist Neurotransmitter

Metabolic Disposition: (S)-GABOB Exhibits Slower Systemic Clearance than (R)-GABOB

In the same head-to-head mouse study, (S)-GABOB demonstrated slower initial uptake into blood and peripheral organs and slower subsequent hepatic and renal metabolism compared to (R)-GABOB [1]. The (R)-enantiomer was taken up more rapidly into blood and organs and metabolized more rapidly in the liver and kidney. This metabolic stability profile suggests (S)-GABOB may offer a longer duration of action in vivo, a consideration for both pharmacological studies and potential therapeutic development.

Metabolism Pharmacokinetics Enantioselectivity

Chiral Purity and Enantiomeric Excess: (S)-3-Amino-4-hydroxybutanoic acid Exhibits Specific Optical Rotation of +20.0°

The (S)-enantiomer is unambiguously identified by its positive optical rotation: [α]^20/D +20.0° (c = 1.7 in H2O), distinguishing it from the (R)-enantiomer which exhibits negative rotation . This specification is critical for verifying enantiomeric purity and ensuring that the intended stereoisomer—not the inactive or less active enantiomer—is being used in research. The compound is typically supplied at ≥97% purity with a melting point of 207-212 °C, further characterizing its chemical identity .

Chiral Purity Stereochemistry Analytical Standard

Synthetic Utility: (S)-3-Amino-4-hydroxybutanoic acid Serves as a Chiral Building Block for (S)-GABOB and Peptidomimetics

(S)-3-Amino-4-hydroxybutanoic acid can be utilized as a starting material for the preparation of (S)-GABOB via established synthetic routes, such as those employing ethyl (S)-4-chloro-3-hydroxybutyrate . Its β-amino acid structure also makes it a valuable scaffold for the synthesis of peptidomimetics and other chiral compounds where stereochemical integrity is paramount. This contrasts with the racemic form, which would introduce unwanted stereochemical complexity and lower overall yield of the desired enantiopure product.

Chiral Synthesis Building Block Peptidomimetics

Best Research and Industrial Application Scenarios for (S)-3-Amino-4-hydroxybutanoic acid


Preclinical Epilepsy Research Requiring a Stereoselective GABAergic Agonist

Based on the direct evidence that (S)-GABOB abolishes penicillin-induced epileptiform activity in the cat cortex while the (R)-enantiomer is weakly effective, (S)-3-Amino-4-hydroxybutanoic acid is the appropriate stereoisomer for studies investigating anticonvulsant mechanisms, GABAergic modulation of seizure foci, or as a positive control in in vivo epilepsy models [1].

Neuropharmacological Studies of Blood-Brain Barrier Penetration and CNS Distribution

The differential brain penetration data demonstrate that (S)-GABOB, unlike its (R)-enantiomer, reliably enters the CNS following systemic administration [1]. This makes the (S)-enantiomer the only viable choice for in vivo experiments assessing central GABAergic effects, neuroprotective outcomes, or target engagement studies where brain exposure is a prerequisite.

Enantioselective Synthesis of (S)-GABOB and Related Chiral β-Amino Acid Derivatives

As an enantiopure building block, (S)-3-Amino-4-hydroxybutanoic acid is directly applicable in the asymmetric synthesis of (S)-GABOB and other chiral β-amino acid-containing compounds, including peptidomimetics and potential pharmaceutical intermediates [1]. Its use obviates the need for chiral resolution steps that would be required if racemic GABOB were employed.

In Vitro Pharmacological Profiling of GABA_C (ρ1) Receptor Function

Given its activity as a full agonist at human recombinant GABA_C ρ1 receptors with an EC50 of 44.8 mM, (S)-GABOB serves as a useful tool compound for dissecting the contributions of ρ1-containing GABA receptors to inhibitory neurotransmission [1]. This application is particularly relevant for studies where GABA itself is either too potent or non-selective.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3-Amino-4-hydroxybutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.